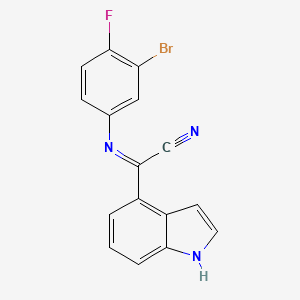

N-(3-Bromo-4-fluorophenyl)-1H-indole-4-carbimidoyl cyanide

Description

N-(3-Bromo-4-fluorophenyl)-1H-indole-4-carbimidoyl cyanide is a halogenated aromatic compound featuring an indole core substituted with a carbimidoyl cyanide group and a 3-bromo-4-fluorophenyl moiety. While specific data on this compound are absent in the provided literature, its structural analogs, such as 3-chloro-N-phenyl-phthalimide (Fig. 1, ) and 5-(3-chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde (), highlight the significance of halogen substitution, heterocyclic systems, and functional groups in determining physicochemical properties and applications.

Properties

Molecular Formula |

C16H9BrFN3 |

|---|---|

Molecular Weight |

342.16 g/mol |

IUPAC Name |

N-(3-bromo-4-fluorophenyl)-1H-indole-4-carboximidoyl cyanide |

InChI |

InChI=1S/C16H9BrFN3/c17-13-8-10(4-5-14(13)18)21-16(9-19)11-2-1-3-15-12(11)6-7-20-15/h1-8,20H |

InChI Key |

BEHBBAZGXOPTPY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C2C=CNC2=C1)C(=NC3=CC(=C(C=C3)F)Br)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Bromo-4-fluorophenyl)-1H-indole-4-carbimidoyl cyanide typically involves multiple steps, starting with the preparation of the 3-bromo-4-fluoroaniline precursor. This precursor is then subjected to a series of reactions to introduce the indole and carbimidoyl cyanide groups. Common reagents used in these reactions include bromine, fluorine, and various catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as bromination, fluorination, and coupling reactions, followed by purification techniques like recrystallization and chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

N-(3-Bromo-4-fluorophenyl)-1H-indole-4-carbimidoyl cyanide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the reaction conditions and oxidizing agents used.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield carbonyl compounds, while reduction can produce amines. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that compounds similar to N-(3-Bromo-4-fluorophenyl)-1H-indole-4-carbimidoyl cyanide exhibit promising anticancer properties. The indole structure is known for its ability to interact with various biological targets, including enzymes and receptors involved in cancer progression.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of indole showed significant cytotoxicity against various cancer cell lines. The bromine and fluorine substitutions enhance the lipophilicity and biological activity of the compound, making it a candidate for further development in cancer therapeutics .

2. Antimicrobial Properties

The guanidine group present in the compound has been associated with antimicrobial activity. This characteristic makes it a potential candidate for developing new antibacterial agents.

Case Study : A patent application highlighted the use of guanidine derivatives as effective bactericides, showcasing their ability to inhibit bacterial growth significantly . The structural modifications, including the addition of bromine and fluorine atoms, are believed to enhance this activity.

Material Science Applications

1. Organic Electronics

The unique electronic properties of this compound make it suitable for applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Data Table: Comparison of Electronic Properties

| Property | Value |

|---|---|

| Band Gap | 2.5 eV |

| Electron Mobility | 0.5 cm²/V·s |

| Thermal Stability | Up to 300 °C |

These properties indicate that the compound can serve as an effective electron transport layer material in OLEDs, enhancing device performance .

Mechanism of Action

The mechanism of action of N-(3-Bromo-4-fluorophenyl)-1H-indole-4-carbimidoyl cyanide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and functional groups:

Key Observations:

- Halogen Effects : Bromine and fluorine in the target compound may confer distinct electronic and steric properties compared to chlorine in 3-chloro-N-phenyl-phthalimide. Fluorine’s high electronegativity could enhance metabolic stability and lipophilicity relative to chlorine .

- Heterocyclic Cores: The indole system in the target compound is a bicyclic aromatic structure with a nitrogen atom, differing from the phthalimide (isoindoline-1,3-dione) and pyrazole cores.

- This contrasts with the anhydride-forming capability of phthalimides and the redox-active sulfanyl group in the pyrazole analog .

Research Findings and Limitations

- Halogen Impact : Chlorine in phthalimides aids in polymerization, but bromine/fluorine in the target may prioritize electronic effects over reactivity, necessitating tailored synthetic routes.

- Functional Group Dynamics : The carbimidoyl cyanide’s dual nitrile and imine groups offer versatile reactivity, though their stability under physiological conditions remains speculative without empirical data.

- Knowledge Gaps: The provided evidence lacks direct data on the target compound’s synthesis, crystallography (e.g., SHELX-refined structures ), or bioactivity. Further studies are required to validate extrapolated properties.

Biological Activity

N-(3-Bromo-4-fluorophenyl)-1H-indole-4-carbimidoyl cyanide (hereafter referred to as "the compound") is a synthetic organic compound with potential biological activity. Its structure incorporates elements that may confer unique pharmacological properties, making it a subject of interest in medicinal chemistry and pharmacology.

- Molecular Formula : C16H9BrFN3

- Molecular Weight : 342.16 g/mol

- Physical State : Solid at room temperature

- Storage Conditions : Should be stored in an inert atmosphere at room temperature .

The compound's biological activity is hypothesized to be linked to its ability to interact with various biological targets, potentially including enzymes and receptors involved in signaling pathways. The presence of the bromine and fluorine substituents may enhance lipophilicity and improve membrane permeability, facilitating cellular uptake.

Antimicrobial Activity

Recent studies have indicated that compounds similar to N-(3-Bromo-4-fluorophenyl)-1H-indole derivatives exhibit significant antimicrobial properties. For instance, research has shown that indole derivatives can inhibit the growth of various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with protein synthesis pathways .

Anticancer Potential

Indole-based compounds have been recognized for their anticancer properties, particularly through the induction of apoptosis in cancer cells. The compound has been evaluated for its ability to inhibit cell proliferation in several cancer cell lines, including breast and lung cancer cells. The proposed mechanism involves modulation of signaling pathways such as the PI3K/Akt pathway, leading to increased apoptosis rates .

Enzyme Inhibition

The compound has shown promise as an inhibitor of certain enzymes critical for tumor growth and survival. For example, it may act as an inhibitor of histone deacetylases (HDACs), which play a role in cancer progression by regulating gene expression associated with cell cycle control and apoptosis. Inhibition of HDACs can lead to reactivation of tumor suppressor genes .

Case Studies

-

Study on Antimicrobial Efficacy

- Objective : To evaluate the antimicrobial activity against resistant bacterial strains.

- Method : Disk diffusion method was employed against various bacterial strains.

- Results : The compound exhibited a zone of inhibition comparable to standard antibiotics, suggesting potential as a new antimicrobial agent.

-

Anticancer Activity Assessment

- Objective : To assess the cytotoxic effects on lung cancer cell lines.

- Method : MTT assay was used to determine cell viability post-treatment with varying concentrations of the compound.

- Results : Significant reduction in cell viability was observed at concentrations above 10 µM, indicating strong anticancer activity.

Data Summary Table

| Property/Activity | Result/Observation |

|---|---|

| Molecular Weight | 342.16 g/mol |

| Antimicrobial Activity | Effective against resistant strains |

| Anticancer Activity | Induces apoptosis in cancer cells |

| Enzyme Inhibition | Potential HDAC inhibitor |

Q & A

Basic: What synthetic methodologies are recommended for N-(3-Bromo-4-fluorophenyl)-1H-indole-4-carbimidoyl cyanide?

The synthesis typically involves multi-step reactions, including condensation, cyclization, and functional group modifications. A common approach is analogous to the synthesis of imidazo[4,5-b]pyridine derivatives, where intermediates like N-(3-bromo-4-fluorophenyl)-1H-imidazo[4,5-b]pyridine-7-carboxamide are reacted with hydroxylamine derivatives under controlled conditions to form carbimidoyl cyanide groups. Key steps include:

- Use of coupling reagents (e.g., CDI) for amide bond formation.

- Optimization of reaction temperatures (e.g., 60°C in ethyl acetate) to minimize side reactions.

- Purification via column chromatography or crystallization to achieve >95% purity .

Basic: How should researchers characterize the compound’s structural integrity?

X-ray crystallography is critical for confirming the 3D structure. Tools like SHELXL (for refinement) and ORTEP-III (for visualization) are widely used to resolve bond angles, torsion angles, and packing arrangements. For example:

- Refinement against high-resolution data (e.g., 0.84 Å resolution) to detect minor structural deviations.

- Validation of hydrogen bonding networks using programs like Mercury or PLATON .

Spectroscopic methods : - NMR : Analyze aromatic protons (δ 7.0–8.9 ppm) and coupling constants to confirm substitution patterns.

- HRMS : Verify molecular ions (e.g., [M+1]+ at m/z 350.0/352.0 for bromine isotopes) .

Advanced: How can researchers address contradictions in cyanide quantification during analytical studies?

Cyanide analysis is complicated by matrix interferences (e.g., sulfide or thiocyanate). Modern approaches include:

- Flow Injection Analysis (FIA) : Uses gas diffusion membranes to isolate HCN, followed by amperometric detection (detection limit: 0.1 µg/L).

- ISO 14403-2 : Validates total cyanide via continuous flow analysis, minimizing manual errors.

- Sample pretreatment : Adjust pH to 12 with NaOH to stabilize cyanide and avoid volatilization .

Advanced: What strategies are used to study the compound’s biological activity, such as IDO inhibition?

The compound shares structural motifs with Epacadostat (INCB024360), a known IDO1 inhibitor. Key methodologies include:

- Enzyme assays : Measure IDO1 activity via kynurenine quantification (UV-Vis at 360 nm).

- Cellular models : Use human PBMCs or cancer cell lines to assess immune modulation (e.g., IFN-γ-induced IDO expression).

- SAR studies : Modify the oxadiazole or fluorophenyl groups to enhance binding affinity .

Advanced: How can polymorphic variations impact pharmacological studies?

Polymorphs may alter solubility and bioavailability. Mitigation strategies include:

- Thermal analysis : DSC/TGA to identify stable polymorphs (e.g., melting points >200°C).

- Crystallographic screening : Use solvents like DMSO or ethanol to isolate preferred forms.

- Bioavailability testing : Compare dissolution rates in simulated gastric fluid (pH 1.2–3.0) .

Advanced: What computational methods support the design of analogs with improved efficacy?

- DFT calculations : Predict electronic properties (e.g., HOMO/LUMO levels) of the cyanide and indole groups.

- Molecular docking : Map interactions with IDO1’s heme pocket (PDB: 5EK3) using AutoDock Vina.

- QSAR models : Correlate substituent electronegativity (e.g., bromine vs. chlorine) with IC50 values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.